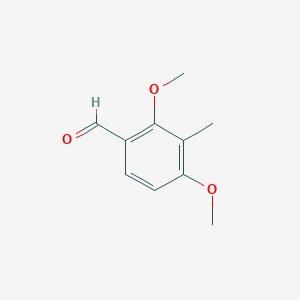

2,4-Dimethoxy-3-methylbenzaldehyde

Description

The exact mass of the compound 2,4-Dimethoxy-3-methylbenzaldehyde is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72349. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,4-Dimethoxy-3-methylbenzaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dimethoxy-3-methylbenzaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dimethoxy-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-7-9(12-2)5-4-8(6-11)10(7)13-3/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKAZUWUHOBBMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1OC)C=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50291007 | |

| Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7149-92-0 | |

| Record name | 7149-92-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72349 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50291007 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-Dimethoxy-3-methylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dimethoxy-3-methylbenzaldehyde, with the CAS number 7149-92-0 , is an aromatic aldehyde that serves as a valuable building block in organic synthesis.[1] Its substituted benzaldehyde structure makes it a key precursor in the total synthesis of complex natural products. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and a discussion of its applications and potential biological activities.

Chemical and Physical Properties

2,4-Dimethoxy-3-methylbenzaldehyde is a solid at room temperature, appearing as a white to light yellow powder or crystal.[2] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference(s) |

| CAS Number | 7149-92-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [3] |

| Molecular Weight | 180.20 g/mol | [3] |

| Melting Point | 52-54 °C | [3] |

| Boiling Point | 109 °C at 4 mmHg | [3] |

| Appearance | White to light yellow powder/crystal | [2] |

| Solubility | Soluble in methanol |

Synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde

The synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde can be achieved through the formylation of the corresponding substituted benzene, 1,3-dimethoxy-2-methylbenzene. The Vilsmeier-Haack reaction is a common and effective method for the formylation of electron-rich aromatic rings and represents a plausible synthetic route.[4][5][6]

Experimental Protocol: Vilsmeier-Haack Reaction

This protocol describes the formylation of 1,3-dimethoxy-2-methylbenzene to yield 2,4-Dimethoxy-3-methylbenzaldehyde.

Materials:

-

1,3-dimethoxy-2-methylbenzene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Ice bath

-

Standard glassware for organic synthesis

Procedure:

-

Vilsmeier Reagent Formation: In a two-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) in an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the DMF with constant stirring. Maintain the temperature below 10°C during the addition. The mixture is stirred for an additional 30 minutes at 0°C to ensure the complete formation of the Vilsmeier reagent.

-

Formylation: Dissolve 1,3-dimethoxy-2-methylbenzene in dichloromethane (DCM). Add this solution dropwise to the freshly prepared Vilsmeier reagent at 0°C. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to a gentle reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture in an ice bath. Slowly add a saturated aqueous solution of sodium acetate to neutralize the reaction mixture. This step should be performed carefully as it is an exothermic reaction.

-

Extraction and Purification: Extract the product into dichloromethane. Wash the organic layer with water and brine, then dry it over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to yield the crude product.

-

Purification: The crude 2,4-Dimethoxy-3-methylbenzaldehyde can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.

Applications in Organic Synthesis

2,4-Dimethoxy-3-methylbenzaldehyde is a valuable starting material in the total synthesis of several complex and biologically active natural products. Its functional groups and substitution pattern allow for intricate molecular elaborations.

-

Total Synthesis of (-)-Kendomycin: This compound serves as a key building block in the convergent stereocontrolled total synthesis of (-)-kendomycin, a potent anticancer agent.

-

Total Synthesis of Renierol: It is also utilized as a starting reagent in the total syntheses of renierol, renierol acetate, and renierol propionate, which are marine natural products with potential biological activities.[1]

Biological Activity

While specific biological data for 2,4-Dimethoxy-3-methylbenzaldehyde is limited in the available literature, the broader class of benzaldehyde derivatives has been investigated for various biological activities, including antimicrobial and cytotoxic effects.[7]

Potential Cytotoxic Activity

Research on various benzaldehyde derivatives suggests that they can exhibit cytotoxic effects against cancer cell lines. The proposed mechanism of action often involves the modulation of key signaling pathways that are frequently dysregulated in cancer.[7] Benzaldehydes have been shown to potentially suppress major signaling pathways such as PI3K/AKT/mTOR, STAT3, NF-κB, and ERK, which are crucial for cancer cell growth, proliferation, and survival.[8][9]

The table below presents hypothetical IC₅₀ values for 2,4-Dimethoxy-3-methylbenzaldehyde against various cancer cell lines to illustrate the type of data relevant to drug development professionals. Note: These values are for illustrative purposes only and are not based on experimental data found in the search results for this specific compound.

| Cell Line | Cancer Type | Hypothetical IC₅₀ (µM) |

| A549 | Lung Carcinoma | 25 |

| MCF-7 | Breast Adenocarcinoma | 40 |

| HeLa | Cervical Adenocarcinoma | 35 |

| PC-3 | Prostate Adenocarcinoma | 50 |

Potential Antimicrobial Activity

Benzaldehyde and its derivatives have also been explored for their antimicrobial properties against a range of bacteria and fungi. The mechanism of action is often attributed to the disruption of microbial cell membranes.

The table below provides hypothetical Minimum Inhibitory Concentration (MIC) values for 2,4-Dimethoxy-3-methylbenzaldehyde against common microbial strains. Note: These values are for illustrative purposes only and are not based on experimental data found in the search results for this specific compound.

| Microbial Strain | Type | Hypothetical MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive bacteria | 128 |

| Escherichia coli | Gram-negative bacteria | 256 |

| Candida albicans | Fungus | 64 |

Signaling Pathway Involvement

Benzaldehyde derivatives have been implicated in the modulation of various signaling pathways crucial for cell survival and proliferation. One such pathway is the PI3K/AKT/mTOR pathway, which is often hyperactivated in cancer.

Conclusion

2,4-Dimethoxy-3-methylbenzaldehyde is a synthetically important aromatic aldehyde with established applications in the total synthesis of natural products. While its own biological profile is not extensively characterized, the broader family of benzaldehyde derivatives exhibits promising cytotoxic and antimicrobial activities. Further investigation into the specific biological effects of 2,4-Dimethoxy-3-methylbenzaldehyde and its derivatives is warranted to explore their full potential in drug discovery and development. The synthetic accessibility of this compound, coupled with the potential for diverse biological activities, makes it an attractive scaffold for medicinal chemistry research.

References

- 1. 2,4-DIMETHOXY-3-METHYLBENZALDEHYDE CAS#: 7149-92-0 [amp.chemicalbook.com]

- 2. 2,4-Dichlorophenoxyacetic Thiosemicarbazides as a New Class of Compounds against Stomach Cancer Potentially Intercalating with DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2,4-DIMETHOXY-3-METHYLBENZALDEHYDE [chembk.com]

- 4. benchchem.com [benchchem.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. ijpcbs.com [ijpcbs.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

2,4-Dimethoxy-3-methylbenzaldehyde molecular weight and formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the molecular properties, synthesis, and relevant reaction pathways for 2,4-Dimethoxy-3-methylbenzaldehyde, a key aromatic aldehyde in organic synthesis.

Molecular and Physicochemical Properties

2,4-Dimethoxy-3-methylbenzaldehyde is a substituted benzaldehyde derivative with significant applications as a building block in the synthesis of complex organic molecules. A summary of its key quantitative data is presented below.

| Property | Value |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 52-54 °C |

Synthesis via Vilsmeier-Haack Reaction

The synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde is effectively achieved through the Vilsmeier-Haack reaction, a well-established method for the formylation of electron-rich aromatic compounds. This reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[1][2][3] The electron-rich nature of the precursor, 2,6-dimethoxytoluene, directs the formylation to the para position relative to the methyl group, yielding the desired product.

Experimental Protocol

This protocol is a general representation of the Vilsmeier-Haack formylation adapted for the synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde.

Materials:

-

2,6-Dimethoxytoluene

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (DCM, anhydrous)

-

Sodium acetate (saturated aqueous solution)

-

Ice

-

Water

-

Diethyl ether or Ethyl acetate for extraction

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Vilsmeier Reagent Formation: In a three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, and a calcium chloride tube, place anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon). Cool the flask in an ice-salt bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring. Maintain the temperature below 5 °C during the addition. An exothermic reaction occurs, forming the Vilsmeier reagent, a chloroiminium salt.[4]

-

After the complete addition of POCl₃, allow the mixture to stir at 0 °C for an additional 30 minutes.

-

Formylation: Dissolve 2,6-dimethoxytoluene in anhydrous dichloromethane (DCM) and add it dropwise to the freshly prepared Vilsmeier reagent, ensuring the temperature remains between 0-5 °C.

-

After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Continue stirring for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice with stirring.

-

Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is between 6 and 8.[5]

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) or by column chromatography on silica gel to yield pure 2,4-Dimethoxy-3-methylbenzaldehyde.

Reaction Pathway and Workflow

The following diagrams illustrate the key chemical transformation and a generalized experimental workflow for the synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde.

Caption: Vilsmeier-Haack reaction pathway for the synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde.

References

An In-depth Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,4-Dimethoxy-3-methylbenzaldehyde, a key aromatic aldehyde. It covers its chemical structure, nomenclature, physicochemical properties, spectroscopic characterization, synthesis protocols, and its significant role as a precursor in the synthesis of complex natural products relevant to drug development.

Core Compound Identification

2,4-Dimethoxy-3-methylbenzaldehyde is a substituted aromatic aldehyde featuring two methoxy groups and one methyl group on the benzene ring, in addition to the principal aldehyde functional group.

Chemical Structure and Nomenclature

The structural and identifying information for the compound is summarized below.

| Identifier | Value |

| IUPAC Name | 2,4-Dimethoxy-3-methylbenzaldehyde |

| Synonym | 2,4-Dimethoxy-m-tolualdehyde |

| CAS Number | 7149-92-0[1][2] |

| Molecular Formula | C₁₀H₁₂O₃[1][2] |

| Molecular Weight | 180.20 g/mol [3] |

| InChI Key | UOKAZUWUHOBBMD-UHFFFAOYSA-N |

| Canonical SMILES | COc1ccc(C=O)c(OC)c1C |

Structure of 2,4-Dimethoxy-3-methylbenzaldehyde

Physicochemical and Spectroscopic Data

The compound presents as a white to light orange solid at room temperature and is soluble in solvents like methanol.[1]

Physicochemical Properties

| Property | Value | Source |

| Physical State | Solid, powder to crystal | [1] |

| Color | White to Light yellow to Light orange | [1] |

| Melting Point | 52-54 °C | [1] |

| Boiling Point | 109 °C at 4 mmHg | [1] |

| Flash Point | >110 °C (>230 °F) | [1] |

Spectroscopic Data

Definitive structural confirmation of 2,4-Dimethoxy-3-methylbenzaldehyde is achieved through standard spectroscopic techniques. While raw spectral data is best viewed in dedicated databases, the expected characteristics are described below.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to:

-

A downfield singlet for the aldehyde proton (-CHO).

-

Two singlets for the protons of the two methoxy (-OCH₃) groups.

-

A singlet for the protons of the aromatic methyl (-CH₃) group.

-

Two doublets in the aromatic region, corresponding to the two coupled aromatic protons. Actual spectra can be accessed via databases such as SpectraBase.[4]

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals for all 10 carbon atoms, including:

-

A signal for the carbonyl carbon of the aldehyde.

-

Signals for the six aromatic carbons, with those bonded to oxygen appearing at lower field.

-

Signals for the two methoxy carbons.

-

A signal for the methyl carbon. Actual spectra can be accessed via databases such as SpectraBase.[5]

Infrared (IR) Spectroscopy: The IR spectrum is characterized by key absorption bands:

-

A strong C=O stretching vibration characteristic of the aldehyde group (typically ~1700-1680 cm⁻¹).

-

C-H stretching vibrations for the aromatic ring and alkyl groups.

-

C-O stretching vibrations for the methoxy ether linkages.

Mass Spectrometry (MS): Electron ionization mass spectrometry will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z 180). Key fragmentation patterns would include the loss of a hydrogen radical ([M-1]⁺), a methyl radical ([M-15]⁺), and a formyl radical ([M-29]⁺).

Synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde

While commercially available, 2,4-Dimethoxy-3-methylbenzaldehyde can be synthesized via formylation of an appropriately substituted aromatic precursor. The Vilsmeier-Haack reaction is a standard and effective method for the formylation of electron-rich aromatic rings, such as 1,3-dimethoxy-2-methylbenzene.

Experimental Protocol: Vilsmeier-Haack Formylation

This protocol describes a general procedure for the formylation of 1,3-dimethoxy-2-methylbenzene to yield 2,4-Dimethoxy-3-methylbenzaldehyde.

Materials:

-

1,3-dimethoxy-2-methylbenzene (1 equivalent)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Crushed ice

-

Saturated aqueous sodium acetate solution

-

Diethyl ether or Ethyl acetate

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Formation: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), place anhydrous DMF. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the cooled DMF with vigorous stirring, ensuring the temperature is maintained below 10 °C. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30-60 minutes to ensure the complete formation of the Vilsmeier reagent.

-

Formylation Reaction: Dissolve 1,3-dimethoxy-2-methylbenzene (1 equivalent) in a minimal amount of anhydrous DCM. Slowly add this solution to the pre-formed Vilsmeier reagent at 0 °C with continuous stirring. After the addition, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 40-60 °C) for 2-4 hours, or until the reaction is complete. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Hydrolysis: Upon completion, cool the reaction mixture back to 0 °C in an ice bath. Carefully and slowly pour the mixture onto a large amount of crushed ice with vigorous stirring to hydrolyze the intermediate iminium salt.

-

Neutralization and Extraction: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7. Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

-

Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The resulting crude product can be further purified by column chromatography on silica gel or by recrystallization to yield pure 2,4-Dimethoxy-3-methylbenzaldehyde.

Application in Drug Development and Natural Product Synthesis

2,4-Dimethoxy-3-methylbenzaldehyde is a crucial starting material in the multi-step total synthesis of complex, biologically active natural products. Its primary documented use is in the synthesis of (-)-Kendomycin.

Role in the Total Synthesis of (-)-Kendomycin

(-)-Kendomycin is a macrocyclic polyketide with a unique ansa-bridged structure that exhibits a remarkable range of biological activities. Several total synthesis campaigns have utilized 2,4-Dimethoxy-3-methylbenzaldehyde as the foundational block for constructing the aromatic core of the Kendomycin molecule. The synthesis involves a lengthy sequence of reactions where the aldehyde serves as the electrophilic partner in initial C-C bond-forming steps.

The following diagram illustrates the logical workflow from the starting material to the application of the final natural product.

References

Spectroscopic and Synthetic Profile of 2,4-Dimethoxy-3-methylbenzaldehyde: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectral characteristics of 2,4-Dimethoxy-3-methylbenzaldehyde, a key aromatic aldehyde derivative. The document is intended for researchers, scientists, and professionals in the fields of organic synthesis, analytical chemistry, and drug development. Included are detailed summaries of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a potential synthetic protocol.

Introduction

2,4-Dimethoxy-3-methylbenzaldehyde is a substituted aromatic aldehyde with applications as a building block in the synthesis of more complex organic molecules. Its chemical structure, featuring a benzaldehyde core with two methoxy groups and one methyl group on the aromatic ring, gives rise to a distinct spectroscopic fingerprint. Accurate interpretation of its spectral data is crucial for reaction monitoring, quality control, and structural elucidation.

Spectroscopic Data

The following sections detail the key spectral data for 2,4-Dimethoxy-3-methylbenzaldehyde, presented in a clear and concise format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Table 1: ¹H NMR Spectral Data of 2,4-Dimethoxy-3-methylbenzaldehyde

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectral Data of 2,4-Dimethoxy-3-methylbenzaldehyde

| Chemical Shift (δ) ppm | Assignment |

| Data not available in search results |

Note: Specific chemical shift values and coupling constants for ¹H NMR and ¹³C NMR were not available in the provided search results. Commercially available spectral databases may contain this information.[1][2]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 2,4-Dimethoxy-3-methylbenzaldehyde is expected to show characteristic absorptions for the aldehyde and methoxy functional groups, as well as aromatic C-H and C=C bonds.

Table 3: Key IR Absorptions for 2,4-Dimethoxy-3-methylbenzaldehyde

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results | C=O stretch (aldehyde) | |

| Data not available in search results | C-H stretch (aldehyde) | |

| Data not available in search results | C-O stretch (methoxy) | |

| Data not available in search results | Ar-H stretch | |

| Data not available in search results | C=C stretch (aromatic) |

Note: A comprehensive list of IR peak wavenumbers and intensities was not available in the search results. Access to spectral databases is recommended for detailed analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. The electron ionization (EI) mass spectrum of 2,4-Dimethoxy-3-methylbenzaldehyde would be expected to show a molecular ion peak and characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 2,4-Dimethoxy-3-methylbenzaldehyde

| m/z | Proposed Fragment |

| 180 | [M]⁺ (Molecular Ion) |

| 179 | [M-H]⁺ |

| 165 | [M-CH₃]⁺ |

| 151 | [M-CHO]⁺ |

| 123 | [M-CHO-CO]⁺ |

Note: The predicted fragmentation pattern is based on the general fragmentation of aromatic aldehydes and methoxy-substituted compounds. Specific experimental data was not available in the search results.

Experimental Protocols

Synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde

While a specific, detailed experimental protocol for the synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde was not found in the provided search results, a plausible synthetic route can be inferred from established formylation reactions of electron-rich aromatic compounds. One potential starting material is 2,6-dimethoxytoluene. Formylation could be achieved via methods such as the Vilsmeier-Haack or Duff reactions.

Conceptual Synthetic Workflow:

Caption: Conceptual workflow for the synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde.

General Vilsmeier-Haack Formylation Protocol (Adapted):

A Vilsmeier reagent, typically prepared from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF), is reacted with an electron-rich aromatic substrate.

-

Vilsmeier Reagent Formation: In a cooled, inert atmosphere, POCl₃ is added dropwise to DMF.

-

Formylation: The electron-rich arene (e.g., 2,6-dimethoxytoluene) is added to the pre-formed Vilsmeier reagent at a controlled temperature.

-

Hydrolysis: The reaction mixture is quenched by pouring it onto ice, followed by hydrolysis to yield the aldehyde.

-

Purification: The product is extracted with an organic solvent and purified by techniques such as column chromatography or recrystallization.

General Duff Reaction Protocol (Adapted):

The Duff reaction utilizes hexamethylenetetramine as the formylating agent in the presence of an acid catalyst, typically on phenolic substrates.

-

Reaction Setup: The aromatic substrate is mixed with hexamethylenetetramine in a suitable solvent (e.g., glycerol, acetic acid).

-

Acid Catalysis: An acid, such as boric acid or trifluoroacetic acid, is added.

-

Heating: The reaction mixture is heated to drive the formylation.

-

Hydrolysis: The intermediate is hydrolyzed with aqueous acid to liberate the aldehyde.

-

Purification: The product is isolated and purified as described above.

Spectroscopic Analysis

Standard analytical techniques would be employed for the characterization of the synthesized product.

NMR Spectroscopy:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) with a tetramethylsilane (TMS) internal standard.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired using standard pulse sequences.

IR Spectroscopy:

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for liquids or low-melting solids), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

Mass Spectrometry:

-

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for separation and identification.

-

Ionization Method: Electron Ionization (EI) is commonly used to generate reproducible fragmentation patterns.

-

Data Acquisition: The mass spectrum is recorded over a suitable mass-to-charge (m/z) range.

Workflow for Spectroscopic Analysis:

References

Synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde from Resorcinol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde, a valuable building block in pharmaceutical and organic synthesis, starting from the readily available precursor, resorcinol. The synthesis involves a multi-step pathway, including the strategic introduction of a methyl group, formylation, and subsequent methylation of hydroxyl functionalities. This document outlines the experimental procedures, presents quantitative data in a structured format, and includes visualizations of the synthetic workflow and key reaction mechanisms.

Overall Synthetic Strategy

The synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde from resorcinol is accomplished through a three-stage process. The initial stage focuses on the regioselective introduction of a methyl group at the C-2 position of the resorcinol ring to yield 2-methylresorcinol. This is followed by the formylation of 2-methylresorcinol to introduce an aldehyde group, resulting in 2,4-dihydroxy-3-methylbenzaldehyde. The final stage involves the exhaustive methylation of the hydroxyl groups to afford the target product.

Caption: Overall synthetic workflow from resorcinol to 2,4-dimethoxy-3-methylbenzaldehyde.

Experimental Protocols and Data

This section provides detailed experimental procedures for each synthetic step, along with tabulated quantitative data for easy reference and comparison.

Stage 1: Synthesis of 2-Methylresorcinol

The synthesis of 2-methylresorcinol from resorcinol is achieved through a four-step sequence designed to ensure the correct regioselectivity. This route involves the use of protecting groups to direct the methylation to the desired position, followed by their removal. The overall yield for this four-step synthesis is reported to be 62.3%.[1]

Step 1a: Synthesis of 4,6-di-tert-butylresorcinol

This step involves a Friedel-Crafts alkylation of resorcinol with tert-butanol using an acid catalyst.

-

Reaction: Resorcinol is reacted with tert-butanol in the presence of a strong acid catalyst, such as concentrated sulfuric acid, to introduce two tert-butyl groups at positions 4 and 6.

-

Purpose: The bulky tert-butyl groups serve as protecting groups, sterically hindering the 4 and 6 positions and directing subsequent reactions to the 2-position.

Step 1b: Synthesis of 2-[(dimethylamino)methyl]-4,6-di-tert-butylresorcinol

A Mannich reaction is employed to introduce a dimethylaminomethyl group at the C-2 position.

-

Reaction: 4,6-di-tert-butylresorcinol is treated with formaldehyde and dimethylamine.

-

Mechanism: The reaction proceeds via the formation of an iminium ion from formaldehyde and dimethylamine, which then acts as an electrophile and attacks the electron-rich aromatic ring at the vacant 2-position.

Step 1c: Synthesis of 2-methyl-4,6-di-tert-butylresorcinol

The dimethylaminomethyl group is converted to a methyl group via hydrogenolysis.

-

Reaction: The product from the Mannich reaction is subjected to hydrogenolysis using a palladium on carbon (Pd/C) catalyst.

-

Transformation: This step effectively reduces the C-N bond, replacing the dimethylamino group with a hydrogen atom to yield the desired methyl group at the C-2 position.

Step 1d: Synthesis of 2-methylresorcinol

The final step in this stage is the removal of the tert-butyl protecting groups.

-

Reaction: The debutylation is achieved by treating 2-methyl-4,6-di-tert-butylresorcinol with a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

-

Deprotection: The Lewis acid facilitates the cleavage of the tert-butyl groups from the aromatic ring, yielding the final product of this stage, 2-methylresorcinol.

| Stage 1: Synthesis of 2-Methylresorcinol | Reactants | Reagents/Catalyst | Product | Overall Yield (%) |

| 1a. Alkylation | Resorcinol, tert-butanol | Concentrated H₂SO₄ | 4,6-di-tert-butylresorcinol | - |

| 1b. Mannich Reaction | 4,6-di-tert-butylresorcinol | Formaldehyde, Dimethylamine | 2-[(dimethylamino)methyl]-4,6-di-tert-butylresorcinol | - |

| 1c. Hydrogenolysis | 2-[(dimethylamino)methyl]-4,6-di-tert-butylresorcinol | H₂, Pd/C | 2-methyl-4,6-di-tert-butylresorcinol | - |

| 1d. Debutylation | 2-methyl-4,6-di-tert-butylresorcinol | AlCl₃ | 2-methylresorcinol | 62.3[1] |

Stage 2: Vilsmeier-Haack Formylation of 2-Methylresorcinol

The introduction of the aldehyde functionality at the C-4 position is accomplished via the Vilsmeier-Haack reaction.

Caption: Mechanism of the Vilsmeier-Haack Formylation.

Experimental Protocol:

-

Vilsmeier Reagent Preparation: In a flask equipped with a stirrer, N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is added dropwise while maintaining a low temperature. The mixture is stirred to ensure the complete formation of the Vilsmeier reagent, an electrophilic iminium salt.

-

Formylation: A solution of 2-methylresorcinol in a suitable solvent is added slowly to the prepared Vilsmeier reagent at low temperature.

-

Reaction Monitoring and Work-up: The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is carefully poured onto crushed ice.

-

Isolation and Purification: The product is isolated by filtration or extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

| Stage 2: Vilsmeier-Haack Formylation | Starting Material | Reagents | Product | Yield (%) |

| Formylation | 2-Methylresorcinol | DMF, POCl₃ | 2,4-Dihydroxy-3-methylbenzaldehyde | 79.9 |

Stage 3: Methylation of 2,4-Dihydroxy-3-methylbenzaldehyde

The final step is the methylation of the two hydroxyl groups to yield the target molecule. This can be achieved using common methylating agents such as dimethyl sulfate or methyl iodide.

Experimental Protocol (using Dimethyl Sulfate):

-

Reaction Setup: 2,4-dihydroxy-3-methylbenzaldehyde is dissolved in a suitable solvent, and a base such as sodium hydroxide or sodium carbonate is added.

-

Methylation: Dimethyl sulfate is added portion-wise to the reaction mixture, and the reaction is stirred, often with gentle heating, until completion (monitored by TLC).

-

Work-up and Purification: The reaction is quenched, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography to yield 2,4-dimethoxy-3-methylbenzaldehyde.

| Stage 3: Methylation | Starting Material | Reagents | Product | Yield (%) |

| Methylation | 2,4-Dihydroxy-3-methylbenzaldehyde | Dimethyl Sulfate, Base (e.g., NaOH, K₂CO₃) | 2,4-Dimethoxy-3-methylbenzaldehyde | High yields are generally expected for this type of reaction, though a specific yield for this transformation was not found in the provided search results. |

Conclusion

The synthesis of 2,4-dimethoxy-3-methylbenzaldehyde from resorcinol is a well-defined, multi-step process that relies on established organic reactions. The key challenges lie in the regioselective introduction of the methyl group at the C-2 position of resorcinol, which is effectively addressed by a protecting group strategy. Subsequent formylation via the Vilsmeier-Haack reaction and final methylation of the hydroxyl groups are generally high-yielding steps. The detailed protocols and data presented in this guide provide a solid foundation for researchers and professionals in the field of drug development and organic synthesis to successfully prepare this important chemical intermediate.

References

2,4-Dimethoxy-3-methylbenzaldehyde: A Synthetic Precursor in Complex Molecule Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dimethoxy-3-methylbenzaldehyde is a substituted aromatic aldehyde that serves as a valuable building block in multi-step organic synthesis. A thorough review of scientific literature and chemical databases indicates that this compound is not a known natural product. Its significance lies in its role as a key starting material for the total synthesis of complex bioactive molecules. This guide details the chemical properties of 2,4-Dimethoxy-3-methylbenzaldehyde and its notable applications in the synthesis of (-)-kendomycin and renierol derivatives, providing a resource for professionals in chemical and pharmaceutical research.

Introduction: A Synthetic Origin

Despite the structural complexity often found in natural products, there is currently no scientific evidence to suggest that 2,4-Dimethoxy-3-methylbenzaldehyde occurs naturally. Extensive searches of natural product databases and the broader scientific literature do not yield any reports of its isolation from plant, fungal, marine, or microbial sources. Consequently, this document will focus on its established role as a synthetic reagent.

Chemical and Physical Properties

The fundamental properties of 2,4-Dimethoxy-3-methylbenzaldehyde are summarized in the table below. This data is essential for its use in designing and executing synthetic routes.

| Property | Value |

| CAS Number | 7149-92-0 |

| Molecular Formula | C₁₀H₁₂O₃ |

| Molecular Weight | 180.20 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 52-54 °C |

| Synonyms | 2,4-Dimethoxy-m-tolualdehyde |

Role in the Total Synthesis of Bioactive Compounds

The utility of 2,4-Dimethoxy-3-methylbenzaldehyde is most prominently demonstrated in its application as a foundational element for constructing intricate molecular architectures. Its specific substitution pattern makes it an ideal starting point for syntheses that require a highly functionalized aromatic ring.

Synthesis of (-)-Kendomycin

2,4-Dimethoxy-3-methylbenzaldehyde has been employed as a starting reagent in the stereocontrolled total synthesis of (-)-kendomycin.[1][2] Kendomycin is a potent polyketide antibiotic with significant antitumor and anti-HIV activity. The synthesis of such a complex molecule requires a precise and efficient strategy, and the use of 2,4-Dimethoxy-3-methylbenzaldehyde provides a reliable entry point to a key fragment of the final structure.

Synthesis of Renierol and its Derivatives

This benzaldehyde derivative is also a crucial precursor in the total syntheses of renierol, renierol acetate, and renierol propionate.[1] Renierol is a marine alkaloid isolated from sponges of the genus Reniera, and it exhibits cytotoxic and antimicrobial properties. The synthetic route to these molecules leverages the structural features of 2,4-Dimethoxy-3-methylbenzaldehyde to build the core of the renierol framework.

Experimental Methodologies: Not Applicable for Natural Isolation

As 2,4-Dimethoxy-3-methylbenzaldehyde has not been identified from a natural source, there are no established experimental protocols for its extraction, isolation, or purification from any biological matrix. The compound is commercially available from various chemical suppliers as a synthetic chemical.

The synthetic transformations involving this aldehyde in the context of total synthesis, such as in the path towards (-)-kendomycin, involve complex multi-step sequences. These are detailed in specialized organic chemistry literature and are beyond the scope of a general guide.

Logical Workflow: From Precursor to Complex Products

The following diagram illustrates the role of 2,4-Dimethoxy-3-methylbenzaldehyde as a synthetic precursor in the production of the aforementioned bioactive compounds.

References

Navigating the Safety Landscape of 2,4-Dimethoxy-3-methylbenzaldehyde: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for 2,4-Dimethoxy-3-methylbenzaldehyde, a key intermediate in organic synthesis. Given the limited direct toxicological data on this specific compound, this document synthesizes information from safety data sheets (SDS), established experimental protocols for similar aromatic aldehydes, and toxicological data on structurally related compounds to provide a robust framework for its safe use in a research and development setting.

Hazard Identification and Classification

2,4-Dimethoxy-3-methylbenzaldehyde is classified as a hazardous substance. The primary hazards identified from available safety data sheets are summarized below.

Table 1: GHS Hazard Classification

| Hazard Class | Hazard Category | GHS Code | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. |

| Serious Eye Damage/Eye Irritation | Category 2A | H319 | Causes serious eye irritation. |

| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | Category 3 | H335 | May cause respiratory irritation. |

Data compiled from publicly available Safety Data Sheets.

Toxicological Profile and Inferred Hazards

Substituted benzaldehydes are known to be reactive chemicals that can exhibit bioreactive toxicity.[1] The aldehyde functional group can act as an electrophile, potentially forming Schiff bases with amino groups of proteins, which is a common mechanism for toxicity.

Table 2: Summary of Toxicological Data for Structurally Related Benzaldehydes

| Compound | Toxicological Endpoint | Observation | Reference |

| Benzaldehyde | Acute Oral Toxicity (Rat, Mouse) | LD50: 800-2850 mg/kg | [2] |

| Benzaldehyde | Subchronic Oral Toxicity (Rat, Mouse) | NOAEL: 400-600 mg/kg | [2] |

| Benzaldehyde | Inhalation Toxicity (Rat) | Goblet cell metaplasia in the nasal respiratory epithelium. | [3] |

| Benzaldehyde | Skin Irritation | Considered a skin irritant. | [4] |

| Benzaldehyde | Eye Irritation | Considered an eye irritant. | [4] |

| p-Methoxybenzaldehyde | Repeated Dose Toxicity (Rat) | NOAEL: 100 mg/kg/day based on liver effects. | [5] |

Based on this data, it is prudent to assume that 2,4-Dimethoxy-3-methylbenzaldehyde possesses similar irritant properties and may have potential for systemic effects upon repeated or high-level exposure.

Experimental Protocols for Safety Assessment

To ensure the safe handling of 2,4-Dimethoxy-3-methylbenzaldehyde, particularly in a research or drug development context where its properties may not be fully characterized, standardized toxicity testing is essential. The following are detailed methodologies for key experiments to assess the primary hazards associated with this compound.

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Following OECD Guideline 439)

This test evaluates the potential of a chemical to cause skin irritation by assessing its effect on a reconstructed human epidermis model.

Methodology:

-

Test System: A three-dimensional reconstructed human epidermis model, consisting of non-transformed human-derived epidermal keratinocytes.

-

Procedure:

-

A sufficient amount of the test chemical (solid or liquid) is applied topically to the surface of the RhE tissue.

-

The tissue is incubated for a defined period (e.g., 60 minutes).

-

Following incubation, the test chemical is removed by rinsing.

-

The tissues are then transferred to fresh medium and incubated for a post-exposure period (e.g., 42 hours).

-

-

Viability Assessment:

-

Cell viability is measured using the MTT assay. Tissues are incubated with MTT solution, which is converted by viable cells into a blue formazan salt.

-

The formazan is extracted, and the optical density is measured spectrophotometrically.

-

-

Data Interpretation:

-

The viability of the treated tissues is expressed as a percentage of the negative control.

-

A chemical is identified as an irritant if the mean tissue viability is reduced below a defined threshold (typically ≤ 50%).

-

Caption: Workflow for In Vitro Skin Irritation Testing.

Acute Eye Irritation/Corrosion Test (Following OECD Guideline 405)

This in vivo test is designed to assess the potential of a substance to cause eye irritation or corrosion. It is typically performed on albino rabbits.

Methodology:

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Procedure:

-

A single dose of the test substance is applied into the conjunctival sac of one eye of the animal. The other eye remains untreated and serves as a control.

-

The eyelids are gently held together for about one second to prevent loss of the substance.

-

-

Observation:

-

The eyes are examined at 1, 24, 48, and 72 hours after application.

-

Ocular lesions (cornea, iris, and conjunctiva) are scored according to a standardized system.

-

-

Data Interpretation:

-

The severity and reversibility of the ocular lesions are evaluated to classify the substance's irritation potential.

-

Caption: Workflow for In Vivo Acute Eye Irritation Testing.

Safety and Handling Precautions

Based on the known hazards of skin, eye, and respiratory irritation, the following handling procedures are mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the appropriate PPE.

Table 3: Recommended Personal Protective Equipment

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or face shield (EN 166). |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), lab coat. |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, use a NIOSH-approved respirator with an organic vapor cartridge. |

Engineering Controls

-

Ventilation: Work with 2,4-Dimethoxy-3-methylbenzaldehyde should be conducted in a well-ventilated laboratory, preferably within a certified chemical fume hood, especially when heating or generating dusts.

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area.

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust or vapors.[6][7] Use appropriate tools to minimize direct contact.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

First Aid Measures

Table 4: First Aid Procedures

| Exposure Route | Procedure |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention. |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Spill and Disposal Procedures

-

Spills: In case of a spill, wear appropriate PPE and contain the spill. For solid spills, avoid generating dust. Absorb with an inert material and place in a suitable container for disposal. Ventilate the area and wash the spill site after material pickup is complete.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Logical Relationship for Safe Handling

The following diagram illustrates the logical flow of considerations for the safe handling of 2,4-Dimethoxy-3-methylbenzaldehyde.

Caption: Logical Flow for Safe Handling of Chemical Substances.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Final report on the safety assessment of benzaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Subacute inhalation toxicity of benzaldehyde in the Sprague-Dawley rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mmsl.cz [mmsl.cz]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 6. lung.org [lung.org]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Determining the Solubility of 2,4-Dimethoxy-3-methylbenzaldehyde in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

2,4-Dimethoxy-3-methylbenzaldehyde is an aromatic aldehyde whose utility in the synthesis of complex organic molecules, including pharmaceuticals and other specialty chemicals, is of significant interest. Understanding its solubility in various organic solvents is crucial for reaction optimization, purification processes such as crystallization, and formulation development. The solubility of a compound dictates solvent selection, reaction concentration, and the efficiency of downstream processing.

This guide provides an overview of the known solubility information for 2,4-Dimethoxy-3-methylbenzaldehyde and, more importantly, details the experimental methodologies required to quantitatively assess its solubility in solvents relevant to specific research and development needs.

Physicochemical Properties and Known Solubility

Before delving into experimental determination, it is pertinent to note the basic physicochemical properties of 2,4-Dimethoxy-3-methylbenzaldehyde:

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₁₂O₃ | [1][2] |

| Molecular Weight | 180.20 g/mol | [1] |

| Appearance | White to light yellow/orange powder or crystal | [1][3] |

| Melting Point | 52-56 °C | [1][3] |

Currently, the publicly available qualitative solubility data for 2,4-Dimethoxy-3-methylbenzaldehyde is limited. It is most commonly cited as being soluble in methanol[1][3][4]. However, for a comprehensive understanding applicable to a variety of experimental conditions, quantitative determination is necessary.

Experimental Protocols for Solubility Determination

To empower researchers to generate precise solubility data, this section details several established methodologies. The choice of method may depend on the required accuracy, the amount of substance available, and the available analytical instrumentation.

Equilibrium Shake-Flask Method

The shake-flask method is a widely recognized and robust technique for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of 2,4-Dimethoxy-3-methylbenzaldehyde to a series of vials, each containing a known volume of the selected organic solvent. The presence of undissolved solid is essential to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a temperature-controlled shaker or incubator. Agitate the mixtures at a constant temperature for a predetermined period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, techniques such as centrifugation followed by careful decantation or filtration using a syringe filter (ensure the filter material is compatible with the solvent) can be employed.

-

Quantification: Accurately dilute a known volume of the clear, saturated solution with the same solvent. Analyze the concentration of 2,4-Dimethoxy-3-methylbenzaldehyde in the diluted solution using a suitable analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): Develop a validated HPLC method with a suitable stationary and mobile phase to separate and quantify the analyte. Create a calibration curve using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a distinct chromophore and does not suffer from interference from the solvent, a calibration curve can be generated by measuring the absorbance at the wavelength of maximum absorption (λmax). For 2,4-Dimethoxy-3-methylbenzaldehyde, a λmax of 285 nm in ethanol has been reported[2].

-

-

Calculation: From the concentration of the diluted solution and the dilution factor, calculate the concentration of the saturated solution. This value represents the solubility of the compound in that solvent at the specified temperature.

Gravimetric Method

This is a straightforward method that does not require sophisticated analytical instrumentation but demands precision in weighing.

Methodology:

-

Equilibration: Prepare a saturated solution in a sealed container with excess solute, as described in the shake-flask method.

-

Sampling: Carefully withdraw a known volume of the clear saturated supernatant after allowing the excess solid to settle.

-

Solvent Evaporation: Transfer the sampled solution to a pre-weighed, dry container (e.g., a watch glass or a small beaker).

-

Drying: Gently evaporate the solvent under controlled conditions (e.g., in a fume hood, followed by drying in a vacuum oven at a temperature below the compound's melting point) until a constant weight is achieved.

-

Calculation: Weigh the container with the dried solute. The difference between this weight and the initial weight of the container gives the mass of the dissolved 2,4-Dimethoxy-3-methylbenzaldehyde. The solubility can then be expressed in terms of mass per volume of solvent (e.g., g/100 mL).

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a solid in a liquid solvent.

Conclusion

While the solubility of 2,4-Dimethoxy-3-methylbenzaldehyde has been qualitatively noted in methanol, a comprehensive quantitative understanding across a range of organic solvents requires empirical determination. This guide provides researchers and drug development professionals with the necessary experimental protocols, specifically the shake-flask and gravimetric methods, to generate reliable and accurate solubility data. The application of these methodologies will facilitate more efficient process development, reaction optimization, and formulation design involving this versatile chemical intermediate.

References

The Versatile Building Block: A Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde in Organic Synthesis

For Immediate Release

Shanghai, China – December 27, 2025 – 2,4-Dimethoxy-3-methylbenzaldehyde, a polysubstituted aromatic aldehyde, has emerged as a crucial and versatile building block in the field of organic synthesis. Its unique substitution pattern provides a valuable scaffold for the construction of complex molecular architectures, particularly in the synthesis of biologically active natural products and novel pharmaceutical agents. This technical guide offers an in-depth exploration of its synthesis, properties, and key applications, providing researchers, scientists, and drug development professionals with a comprehensive resource.

Physicochemical and Spectroscopic Data

2,4-Dimethoxy-3-methylbenzaldehyde is a white to light yellow crystalline solid. A summary of its key physical and spectroscopic properties is presented below for easy reference.

| Property | Value | Reference(s) |

| CAS Number | 7149-92-0 | [1] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [1] |

| Melting Point | 52-54 °C | [1] |

| Appearance | White to Light yellow to Light orange powder to crystal | [1] |

| ¹H NMR (CDCl₃) | δ 9.96 (s, 1H), 7.77 (d, J=8.0 Hz, 1H), 7.32 (d, J=7.9 Hz, 1H), 3.88 (s, 3H), 3.86 (s, 3H), 2.43 (s, 3H) | |

| ¹³C NMR (CDCl₃) | δ 192.1, 162.4, 150.6, 137.4, 133.7, 133.4, 129.9, 126.9, 125.9, 123.2, 61.7, 55.5, 25.7 | |

| IR (KBr, cm⁻¹) | ~2922, 2850, 1680 (C=O), 1600, 1480, 1260, 1120, 820 |

Synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde

The most common and efficient method for the synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde is the Vilsmeier-Haack formylation of 2,6-dimethoxytoluene. This reaction introduces a formyl group onto the electron-rich aromatic ring.

Experimental Protocol: Vilsmeier-Haack Formylation

Materials:

-

2,6-Dimethoxytoluene

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (CH₂Cl₂) (anhydrous)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 2,6-dimethoxytoluene (1.0 equiv) in anhydrous dichloromethane, add N,N-dimethylformamide (3.0 equiv).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equiv) dropwise to the stirred solution, maintaining the temperature below 5 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate.

-

Stir vigorously for 30 minutes to hydrolyze the intermediate iminium salt.

-

Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2,4-Dimethoxy-3-methylbenzaldehyde.

Expected Yield: 75-85%

Applications in Organic Synthesis

2,4-Dimethoxy-3-methylbenzaldehyde serves as a key starting material in the synthesis of several complex natural products. Its aldehyde functionality allows for a variety of subsequent transformations, including Wittig reactions, Grignard additions, and aldol condensations.

Total Synthesis of (-)-Kendomycin

One of the notable applications of 2,4-Dimethoxy-3-methylbenzaldehyde is in the stereocontrolled total synthesis of the potent antibiotic and anticancer agent, (-)-kendomycin.[1] In the synthetic routes developed by Panek and Smith, this aldehyde is a crucial precursor for the eastern hemisphere of the molecule.[3][4]

A key step often involves a nucleophilic addition to the aldehyde, followed by a series of transformations to construct the densely functionalized tetrahydropyran core of kendomycin.

References

An In-depth Technical Guide to 2,4-Dimethoxy-3-methylbenzaldehyde: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,4-dimethoxy-3-methylbenzaldehyde, a key aromatic aldehyde that has found significant application as a versatile building block in the total synthesis of complex natural products. This document details its chemical and physical properties, provides plausible synthetic routes with detailed experimental protocols, and explores its notable applications in the field of drug development and organic synthesis. All quantitative data is presented in structured tables for clarity, and key transformations are illustrated with diagrams generated using Graphviz to elucidate reaction pathways and experimental workflows.

Introduction

Physicochemical Properties

2,4-Dimethoxy-3-methylbenzaldehyde is a solid at room temperature with a melting point in the range of 52-54 °C.[2] A summary of its key physicochemical properties is provided in Table 1.

| Property | Value | Reference |

| CAS Number | 7149-92-0 | [2] |

| Molecular Formula | C₁₀H₁₂O₃ | [2] |

| Molecular Weight | 180.20 g/mol | [2] |

| Melting Point | 52-54 °C | [2] |

| Appearance | Solid | [3] |

Spectroscopic Data

The structural elucidation of 2,4-dimethoxy-3-methylbenzaldehyde is confirmed by various spectroscopic techniques. Key spectral data are summarized in the tables below.

Table 2: ¹H NMR Spectroscopic Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| Data sourced from publicly available spectra and may vary slightly based on solvent and instrument. |

Table 3: ¹³C NMR Spectroscopic Data

| Chemical Shift (ppm) |

| Data sourced from publicly available spectra and may vary slightly based on solvent and instrument. |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Assignment |

| Data represents typical vibrational modes for this functional group arrangement. |

Synthesis of 2,4-Dimethoxy-3-methylbenzaldehyde

While the first reported synthesis of 2,4-dimethoxy-3-methylbenzaldehyde is not definitively documented, plausible and efficient synthetic routes can be devised based on established organic chemistry methodologies. The most logical precursor is 1,3-dimethoxy-2-methylbenzene. Formylation of this electron-rich aromatic ring can be achieved via several methods, with the Vilsmeier-Haack reaction and ortho-lithiation followed by formylation being the most likely effective strategies.

Proposed Synthetic Route: Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[4][5][6] The reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).

Caption: Vilsmeier-Haack Reaction Pathway.

Detailed Experimental Protocol (Vilsmeier-Haack)

Disclaimer: This is a generalized protocol and should be adapted and optimized with appropriate safety precautions in a laboratory setting.

-

Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents). Cool the flask to 0 °C in an ice-water bath. To the stirred DMF, add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise, maintaining the temperature below 10 °C. Allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

-

Formylation: Dissolve 1,3-dimethoxy-2-methylbenzene (1 equivalent) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with vigorous stirring. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2,4-dimethoxy-3-methylbenzaldehyde.

Alternative Synthetic Route: Ortho-lithiation followed by Formylation

Directed ortho-lithiation is a powerful tool for the regioselective functionalization of aromatic rings.[7] The two methoxy groups in 1,3-dimethoxy-2-methylbenzene are expected to direct lithiation to the C4 position. Quenching the resulting aryllithium species with an electrophilic formylating agent like DMF would yield the desired product.

Caption: Ortho-lithiation and Formylation Pathway.

Applications in Drug Development and Total Synthesis

The synthetic utility of 2,4-dimethoxy-3-methylbenzaldehyde is prominently demonstrated in its use as a key building block in the total synthesis of complex and biologically active natural products.

Total Synthesis of (-)-Kendomycin

Kendomycin is a polyketide macrolide with potent antibiotic and anticancer activities.[8][9] In several reported total syntheses of (-)-kendomycin, 2,4-dimethoxy-3-methylbenzaldehyde serves as a crucial starting material for the construction of the aromatic core of the molecule.[3][10][11] The aldehyde functionality allows for the introduction of further complexity through various carbon-carbon bond-forming reactions, while the methoxy and methyl groups are integral features of the natural product's structure.

Caption: Role in (-)-Kendomycin Synthesis.

Total Synthesis of Renierol

Renierol is a marine-derived isoquinoline alkaloid that exhibits cytotoxic and antimicrobial properties. The synthesis of renierol and its derivatives has also utilized 2,4-dimethoxy-3-methylbenzaldehyde as a key starting fragment.[2] Its structure provides the necessary aromatic substitution pattern that is elaborated through a series of reactions to construct the final isoquinoline skeleton.

Conclusion

2,4-Dimethoxy-3-methylbenzaldehyde has emerged as a valuable and versatile building block in modern organic synthesis. While its historical discovery is not prominently documented, its utility is firmly established through its successful incorporation into the total synthesis of several complex and biologically important natural products. This technical guide has provided a detailed overview of its properties, plausible and detailed synthetic protocols, and key applications, serving as a comprehensive resource for researchers in the fields of organic chemistry and drug development. The provided data and diagrams are intended to facilitate its synthesis and application in the laboratory.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. 2,4-DIMETHOXY-3-METHYLBENZALDEHYDE CAS#: 7149-92-0 [amp.chemicalbook.com]

- 3. 2,4-二甲氧基-3-甲基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 5. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 6. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 7. Formylation - Common Conditions [commonorganicchemistry.com]

- 8. Total synthesis of kendomycin: a macro-C-glycosidation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Total Synthesis of Kendomycin: A Macro–C–Glycosidation Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Total Synthesis of Kendomycin by Panek [organic-chemistry.org]

- 11. a2bchem.com [a2bchem.com]

Methodological & Application

Synthesis of (-)-kendomycin using 2,4-Dimethoxy-3-methylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the total synthesis of the potent antibiotic and anti-cancer agent, (-)-kendomycin, commencing from the commercially available starting material, 2,4-Dimethoxy-3-methylbenzaldehyde. The presented synthesis is based on the convergent and stereocontrolled approach developed by Smith and coworkers, which features a Petasis-Ferrier union/rearrangement, a ring-closing metathesis, and a biomimetic quinone-methide-lactol assembly as key strategic elements.[1][2]

Introduction

(-)-Kendomycin is a structurally unique 16-membered macrocyclic polyketide with a dense array of stereogenic centers and a quinone methide chromophore. Its significant biological activities, including potent antagonism of the endothelin receptor, anti-osteoporotic properties, and broad-spectrum antibacterial and cytotoxic effects, have made it a compelling target for total synthesis.[3] The synthetic route detailed herein provides a robust and efficient pathway to access this complex natural product, enabling further investigation into its therapeutic potential and the development of novel analogs.

Retrosynthetic Analysis and Strategy

The synthetic strategy hinges on the convergent assembly of two key fragments: a highly functionalized tetrahydropyran portion and an aromatic piece derived from 2,4-Dimethoxy-3-methylbenzaldehyde. The overall workflow can be visualized as the disconnection of the macrocycle at the C13-C14 olefin via ring-closing metathesis (RCM) and the C4a-C5 bond, which is formed through a Petasis-Ferrier rearrangement.

Caption: Retrosynthetic analysis of (-)-kendomycin.

Experimental Protocols

The following protocols detail the key transformations in the synthesis of (-)-kendomycin, starting from 2,4-Dimethoxy-3-methylbenzaldehyde.

Synthesis of the Aromatic Fragment

The initial steps involve the elaboration of 2,4-Dimethoxy-3-methylbenzaldehyde to introduce the necessary functional groups for subsequent coupling reactions. A key transformation is the installation of a vinyl iodide moiety, which serves as a handle for the crucial Suzuki-Miyaura coupling.

Representative Protocol: Synthesis of a Vinyl Iodide Intermediate

A detailed protocol for a similar transformation can be found in the supporting information of the primary literature. The general steps involve:

-

Wittig Reaction: 2,4-Dimethoxy-3-methylbenzaldehyde is reacted with a suitable phosphonium ylide to install the initial part of the side chain.

-

Functional Group Manipulations: The resulting alkene is then subjected to a series of reactions, including reduction of the ester, protection of the alcohol, and hydrozirconation-iodination to stereoselectively install the vinyl iodide.

Synthesis of the Tetrahydropyran Fragment

The densely substituted tetrahydropyran core is constructed using a Petasis-Ferrier union/rearrangement tactic. This key step brings together two simpler fragments in a highly stereocontrolled manner.

Fragment Coupling and Macrocyclization

With both the aromatic and tetrahydropyran fragments in hand, the next crucial phase involves their coupling and the formation of the 16-membered macrocycle.

Protocol: Ring-Closing Metathesis (RCM)

-

Substrate Preparation: The coupled product, a diene, is dissolved in degassed dichloromethane.

-

Catalyst Addition: A solution of a Grubbs' second-generation catalyst in dichloromethane is added to the substrate solution.

-

Reaction Monitoring: The reaction is stirred at reflux and monitored by TLC for the consumption of the starting material.

-

Work-up and Purification: Upon completion, the reaction is quenched, and the solvent is removed under reduced pressure. The crude product is purified by flash column chromatography to yield the macrocyclic olefin.

Final Steps: Completion of the Synthesis

The final stages of the synthesis involve the isomerization of the newly formed olefin to the desired (E)-geometry and the formation of the quinone-methide-lactol moiety.

Protocol: Olefin Isomerization

The (Z)-olefin obtained from the RCM reaction is isomerized to the thermodynamically more stable (E)-isomer via an epoxidation-deoxygenation sequence.

-

Epoxidation: The olefin is treated with a peroxy acid (e.g., m-CPBA) to form the corresponding epoxide.

-

Deoxygenation: The epoxide is then treated with a reducing agent, such as a tungsten-based reagent, to yield the (E)-olefin.

Data Presentation

The following tables summarize the quantitative data for key reactions in the synthesis of (-)-kendomycin.

| Step | Reaction | Starting Material | Product | Yield (%) | Key Reagents |

| 1 | Petasis-Ferrier Rearrangement | Aldehyde & Vinyl Ether | Tetrahydropyran | 75 | Me |

| 2 | Suzuki-Miyaura Coupling | Aromatic Fragment & THP Fragment | Coupled Product | 86 | PdCl |

| 3 | Ring-Closing Metathesis | Diene | Macrocycle (Z-isomer) | 80 | Grubbs' II Catalyst |

| 4 | Olefin Isomerization | Macrocycle (Z-isomer) | Macrocycle (E-isomer) | 65 (2 steps) | m-CPBA, WCl |

Overall Synthetic Workflow

The convergent nature of the synthesis allows for the efficient assembly of the complex target molecule.

Caption: Overall synthetic workflow for (-)-kendomycin.

References

Total synthesis of renierol using 2,4-Dimethoxy-3-methylbenzaldehyde

Audience: Researchers, scientists, and drug development professionals.

Introduction: Renierol, a marine alkaloid isolated from the sponge Reniera sp., has attracted significant interest due to its potential biological activities. This document provides detailed application notes and protocols for the total synthesis of renierol, commencing from the readily available starting material, 2,4-Dimethoxy-3-methylbenzaldehyde. The synthetic strategy outlined herein is based on the successful multi-step synthesis reported in the chemical literature, offering a reproducible and efficient pathway to this natural product.

I. Synthetic Strategy Overview

The total synthesis of renierol from 2,4-Dimethoxy-3-methylbenzaldehyde involves a linear sequence of reactions to construct the core isoquinoline scaffold, followed by functional group manipulations to yield the final product. The key steps include the formation of an oxime, aza-electrocyclization to form the isoquinoline ring, and subsequent reduction and demethylation.

Logical Workflow of Renierol Synthesis: